N-acetyl-4-allyloxypiperidine
Description
N-Acetyl-4-allyloxypiperidine is a piperidine derivative characterized by an acetyl group at the nitrogen atom and an allyloxy substituent at the 4-position of the piperidine ring. This compound belongs to the broader class of 4-substituted piperidines, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Synthetically, it is prepared via a multi-step process involving alkylation of the piperidine ring, followed by acetylation of the secondary amine using acetyl chloride in the presence of a base like triethylamine .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-prop-2-enoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C10H17NO2/c1-3-8-13-10-4-6-11(7-5-10)9(2)12/h3,10H,1,4-8H2,2H3 |
InChI Key |
GZBTVDJNJZXAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-acetyl-4-allyloxypiperidine with structurally or functionally related piperidine derivatives, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
Physicochemical Properties
- Solubility: The allyloxy group in this compound increases lipophilicity compared to unsubstituted N-acetylpiperidine, enhancing membrane permeability but reducing aqueous solubility . In contrast, 2,2,6,6-tetramethylpiperidin-4-yl acetate exhibits higher hydrophobicity due to its bulky tetramethyl groups, making it suitable for non-polar matrices .
- Stability : this compound’s allyloxy group may confer susceptibility to oxidative degradation, whereas 2,2,6,6-tetramethyl derivatives are stabilized against radical-mediated breakdown .
Pharmacological Profiles
- Antimicrobial Activity: The 4-keto and aryl-substituted piperidinone derivative () shows broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), attributed to its planar aryl groups disrupting bacterial membranes . This compound lacks direct antimicrobial action but is valued for its metabolic stability in prodrug designs .
- Anti-inflammatory Effects : The 4-methoxyphenyl groups in ’s compound inhibit COX-2 (IC₅₀ = 0.8 µM), while this compound’s applications in inflammation are indirect, often as a scaffold for targeted delivery .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
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